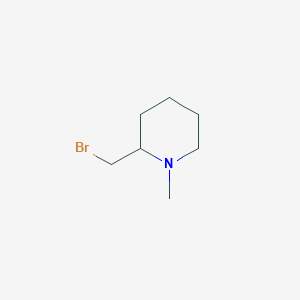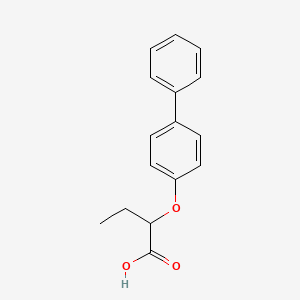
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate (Et2BClP5C) is a synthetic compound that has been widely used in scientific research for its various properties. It is a colorless, crystalline solid that has a melting point of approximately 176°C and is soluble in most organic solvents. Et2BClP5C is an important tool for many applications, including the synthesis of pharmaceuticals, studying the structure and function of proteins, and studying the effects of various drugs on biological systems.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Hydrogen Bonding Interactions :
- The research conducted by Lynch & Mcclenaghan (2004) explores the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate. This work highlights the significance of hydrogen bonding in molecular structures, which is crucial for understanding the behavior of similar compounds like Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate.
Chemical Reactions and Derivatives Formation :
- Pevzner (2003) discusses the bromination and phosphorylation of Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, a process relevant to understanding reactions involving Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate. This study can be accessed for details at Pevzner (2003).
Anticancer Activity Studies :
- The work by Asha et al. (2010) on Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, closely related to Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate, demonstrates their potential in anticancer applications. This study is detailed in Asha et al. (2010).
Synthetic Chemistry and Regioselectivity :
- Ashton & Doss (1993) provide insights into the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which can be related to the synthesis of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate. Further information can be found in Ashton & Doss (1993).
Isoxazoles and Oxazine Formation :
- Brehm et al. (1991) explored the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate from isoxazole compounds. This research is pertinent to understanding reactions and structural formation in compounds similar to Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate. Detailed information is available in Brehm et al. (1991).
Peptide Synthesis Applications :
- Benoiton & Chen (1981) discuss the implications of 2-Alkoxy-5(4H)-oxazolones in peptide synthesis, which is relevant to the applications of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate in biochemical research. More details can be found in Benoiton & Chen (1981).
Eigenschaften
IUPAC Name |
ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-13-10(11(2,3)4)14-8(7)12/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRHHSJEGYXWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071599.png)
![5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071602.png)
![1-(2-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071608.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071611.png)
![6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071616.png)
![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)
![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)





![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)